molecular formula C12H18FN3 B1489317 6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2091716-45-7

6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No. B1489317
M. Wt: 223.29 g/mol
InChI Key: SIBYECGJGXRNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The yield was 90%, and the product was a white powder .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . Single crystals were developed for 6d, 6f, and 6n .


Chemical Reactions Analysis

The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .

Scientific Research Applications

  • Synthesis of (piperidin-1-yl)trihydropyrano(cyclopenta)-[4′,5′]pyrido[3′,2′: 4,5]thieno [3,2-e] [1,2,4]triazolo- [4,3-c (1,5-c)]pyrimidines :

    • Method: The method involves reactions of 3-cyanopyridine-2(1H)-thiones with ethyl chloroacetate and chloroacetamide to obtain fused pyridothieno[3,2-d]pyrimidinones. These were then converted into hydrazino derivatives whose cyclocondensation with triethyl orthoformate or formic acid afforded the final product .
  • Compositions and methods to improve the therapeutic benefit of suboptimally chemical compounds and biological therapies :

    • Method: The method involves identifying factors or parameters associated with the efficacy and/or occurrence of side effects of the administration of the drugs, and modifying these factors to improve efficacy and/or reduce side effects .
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications :

    • Application: This review discusses the synthesis of various piperidine derivatives and their pharmacological applications. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Seeking potent anti-tubercular agents: design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents :

    • Application: This study involves the design, synthesis, and evaluation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .
    • Method: The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones :

    • Application: This study presents a novel method for the synthesis of highly functionalized pyrroles and pyrrole-fused piperidin-4-ones .
    • Method: The method involves a BF 3 ·Et 2 O mediated four component reaction of 2,3-diketoesters, anilines, and enaminones .
    • Results: The reaction provides highly functionalized pyrroles and pyrrole-fused piperidin-4-ones in moderate to good yields .

Safety And Hazards

The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that “6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine” and its derivatives could be further explored for their potential applications, particularly in the pharmaceutical industry.

properties

IUPAC Name

6-[4-(2-fluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c13-6-3-10-4-7-16(8-5-10)12-2-1-11(14)9-15-12/h1-2,9-10H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYECGJGXRNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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